2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide
Description
This compound features a piperidine core substituted at the 1-position with a 4-fluorobenzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 3-fluorophenyl group.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-14-7-9-18(10-8-14)27(25,26)23-11-2-1-6-17(23)13-19(24)22-16-5-3-4-15(21)12-16/h3-5,7-10,12,17H,1-2,6,11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWJOZKRHCXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route includes:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of 4-Fluorobenzenesulfonyl Group: The piperidine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of Acetamide Moiety: The final step involves the reaction of the sulfonylated piperidine with 3-fluoroaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Acetamide Derivatives
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil)
- Structure : Piperidine ring with 2-methoxyacetamide and fluorophenyl groups.
- Key Differences : Lacks the sulfonyl group; instead, a phenylethyl substituent is present.
- Application : Opioid receptor agonist (fentanyl analog) .
- Comparison: The target compound’s sulfonyl group may reduce opioid activity but improve selectivity for non-opioid targets.
2-(4-Fluorophenyl)-N-methyl-N-[2-(piperidin-2-yl)ethyl]acetamide
Sulfonyl-Containing Analogs
N-(3-Chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Structure : Piperidine with thiophene-sulfonyl and chloro-methylphenyl-acetamide.
- Key Differences : Thiophene replaces fluorobenzene; chloro-methylphenyl vs. 3-fluorophenyl.
- Comparison : Thiophene’s electron-rich nature may alter electronic interactions compared to the fluorobenzenesulfonyl group .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
Fluorophenyl-Acetamide Derivatives
2–(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Structure : Quinazoline-dione core with 3-fluorophenyl-ethyl-acetamide.
- Key Differences : Heterocyclic quinazoline replaces piperidine; ethyl spacer alters topology.
- Application : Acetylcholinesterase inhibition (implied by structural class) .
- Comparison : The target’s piperidine-sulfonyl system may offer better CNS penetration.
2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Piperazine and Other Heterocycles
2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide
Key Insights
- Sulfonyl Group Impact : The 4-fluorobenzenesulfonyl group in the target compound likely enhances stability and target engagement compared to sulfanyl or unsubstituted analogs.
- Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce basicity compared to piperazine derivatives, affecting solubility and binding kinetics.
Biological Activity
2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(3-fluorophenyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a sulfonyl group, and fluorinated phenyl groups, which may enhance its interaction with biological targets.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name: N-(3-fluorophenyl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group may play a crucial role in enhancing binding affinity, while the fluorine atoms can increase lipophilicity and metabolic stability.
Potential Targets
- Tyrosinase Inhibition: Similar compounds have shown promise as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibition can reduce melanin production in melanocytes.
- Anticancer Activity: Some derivatives of piperidine compounds have been evaluated for anticancer properties, suggesting that this compound may also exhibit similar effects.
Biological Activity Data
Case Studies and Research Findings
-
Tyrosinase Inhibitors:
- A study evaluated various piperazine derivatives for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Compounds structurally related to this compound demonstrated significant inhibitory activity with IC50 values as low as 0.18 µM, indicating strong potential for skin lightening applications without cytotoxicity .
-
Anticancer Evaluation:
- Research on similar compounds indicated that modifications in the piperidine structure could lead to enhanced anticancer properties. While specific data for the target compound is limited, analogous studies suggest that the presence of fluorinated groups can improve efficacy against cancer cell lines .
Comparison with Related Compounds
The biological activity of this compound can be compared with other fluorinated piperidine derivatives:
| Compound | IC50 Value (µM) | Activity Type |
|---|---|---|
| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | 0.18 | Tyrosinase Inhibition |
| Similar piperidine derivative | Not specified | Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
